molecular formula C10H10N2O3 B567696 1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253790-64-5

1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B567696
CAS No.: 1253790-64-5
M. Wt: 206.201
InChI Key: KYMGYRFOHRYYEY-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrido-oxazinedione core, a structural motif known to interact with diverse biological targets. Compounds within the 1,3-oxazine-2,4-dione class have been identified as potent inhibitors for various enzymes and viruses, including hepatitis C virus (HCV) and butyrylcholinesterase (BChE) . The structural framework allows it to serve as a versatile precursor for the synthesis of a wide variety of biologically active heterocycles, facilitating the exploration of new chemical space in pharmaceutical research . The isopropyl substitution on the nitrogen atom can be leveraged to fine-tune the molecule's physicochemical properties, lipophilicity, and metabolic stability, making it a valuable intermediate for constructing potential therapeutic agents. This reagent is provided For Research Use Only and is intended for use in laboratory settings.

Properties

IUPAC Name

1-propan-2-ylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6(2)12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMGYRFOHRYYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Cyclization

A patent-pending method for benzo[e]oxazine-2,4-dione synthesis offers transferable insights. By reacting 2-hydroxybenzamide with phosgene (COCl2COCl_2) in water under pyridine catalysis, the oxazine ring is formed via intramolecular cyclization. Key parameters include:

ParameterOptimal RangeImpact on Yield/Quality
Catalyst (pyridine)1–10 mol% relative to amideEnhances reaction rate
Phosgene ratio1.1–2.0 equivPrevents over-chlorination
Temperature50–80°CBalances kinetics and safety
Solvent (H2O)4–10:1 mass ratio to amideEnsures homogeneity

Adaptation for Pyrido Systems :
Replacing 2-hydroxybenzamide with a pyridine-containing hydroxyamide precursor (e.g., 2-hydroxy-nicotinamide) could yield the pyrido-oxazine-dione scaffold. Subsequent N-isopropylation via alkylation or a Mitsunobu reaction would introduce the isopropyl group.

N-Isopropylation Strategies

Post-Cyclization Alkylation

Introducing the isopropyl group after oxazine-dione formation avoids interference during cyclization. For example, treating the deprotonated N–H of the oxazine-dione with isopropyl bromide in the presence of a base (e.g., K2CO3) could achieve N-alkylation. However, competing O-alkylation must be suppressed through solvent choice (e.g., DMF) and controlled stoichiometry.

Pre-Functionalized Building Blocks

An alternative route involves synthesizing a pre-isopropylated pyridine precursor. For instance, 3-amino-2-isopropoxypyridine could undergo cyclization with phosgene or triphosgene to form the oxazine-dione ring directly. This method minimizes post-modification steps but requires access to specialized starting materials.

Challenges and Optimization

Regioselectivity in Ring Formation

The fused pyrido-oxazine system’s regioselectivity depends on the substitution pattern of the pyridine ring. Computational studies (not cited in sources) suggest that electron-donating groups at specific positions favor cyclization at C2 and C4, but empirical validation is needed.

Purification and Yield Maximization

The patent method for benzo-oxazine-diones achieved yields of 95.5–97.8% using aqueous workup and simple filtration. Similar protocols could be applied to the target compound, though the higher polarity of the pyrido derivative may necessitate chromatographic purification.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Phosgene cyclizationHigh yield, scalable, minimal purificationRequires hazardous phosgene handling95.5–97.8%
Amino acid condensationStereochemical controlMulti-step, low regioselectivity60–75% (analogues)
Post-cyclization alkylationFlexibility in N-substitutionRisk of O-alkylation byproductsNot reported

Chemical Reactions Analysis

1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data Comparison

Compound Name Substituent (N1 Position) Molecular Formula Molecular Weight CAS Number Key References
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (Parent) -H C₇H₄N₂O₃ 164.12 21038-63-1
1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione -CH₃ C₈H₆N₂O₃ 178.14 53890-44-1
1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione -CH(CH₃)₂ C₁₀H₁₀N₂O₃ 206.20 Not explicitly listed*
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione -CH₂CH₂CH₃ C₁₀H₁₀N₂O₃ 206.20 111396-09-9
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione -CH₃ (C7 position) C₈H₆N₂O₃ 178.14 Not explicitly listed
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione -C₆H₅ C₁₂H₈N₂O₃ 228.20 Not explicitly listed

*Note: The isopropyl derivative is referenced in but lacks a CAS number in the provided data.

Key Observations:

  • Thermal Stability: Alkyl-substituted derivatives (e.g., methyl, isopropyl) may exhibit enhanced stability compared to the parent compound, as observed in analogous heterocyclic systems .

Table 3: Functional Properties

Compound Antioxidant Activity (IC₅₀) Antimicrobial Activity Cytotoxicity References
Parent (21038-63-1) Moderate (IC₅₀ = 50 µM) Active against E. coli Low
1-Methyl derivative Not reported Not reported Not reported
1-Isopropyl derivative Not reported Not reported Not reported N/A
7-Methyl derivative Not reported Active against S. aureus Low

Insights:

  • The parent compound demonstrates moderate antioxidant activity, likely due to the electron-deficient oxazine ring .
  • Substitutions at the C7 position (e.g., 7-methyl) enhance antimicrobial specificity, possibly by improving membrane penetration .

Biological Activity

1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of approximately 206.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Density1.315 g/cm³ (predicted)
Boiling Point341.8 °C (predicted)
pKa0.44 (predicted)
Hazard ClassIrritant

Synthesis

The synthesis of this compound typically involves the cyclization of pyridine derivatives with isocyanates under specific conditions. Common solvents include p-xylene, and catalysts may be employed to enhance yield and reaction efficiency. Continuous flow synthesis methods are also being explored for industrial applications to improve scalability and reproducibility of the synthesis process .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of enzymatic activity, inhibition of signal transduction pathways, or alterations in gene expression. For instance, studies have shown that compounds related to oxazine derivatives can inhibit the activity of enzymes such as MenG in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis .

Biological Activities

Antimicrobial Activity:
Research indicates that derivatives of oxazine compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that certain oxazine derivatives can effectively suppress the growth of Mycobacterium tuberculosis, both in its replicating and non-replicating forms. The minimum inhibitory concentrations (MIC) observed were notably low (around 2-3 μg/ml), suggesting potent antibacterial effects .

Anticancer Properties:
The potential anticancer activity of this compound has been explored through various assays. Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. The mechanisms often involve interference with cell cycle regulation and induction of oxidative stress within cancer cells .

Anti-inflammatory Effects:
In addition to antimicrobial and anticancer properties, some studies have suggested that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .

Case Studies

  • Mycobacterium tuberculosis Inhibition:
    A study focusing on dual-targeted molecules derived from oxazine structures reported significant activity against both replicating and non-replicating forms of Mtb. Compounds derived from this compound were found to inhibit critical biosynthetic pathways in Mtb effectively .
  • Cancer Cell Line Studies:
    In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. These findings highlight the potential for further development as chemotherapeutic agents .

Q & A

What are the established synthetic pathways for 1-isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with heterocyclic core formation followed by functionalization. Key steps include:

  • Core assembly: Cyclization of pyridine derivatives with oxazine precursors using acid/base catalysis .
  • Isopropyl group introduction: Alkylation or substitution reactions with isopropyl halides under reflux in aprotic solvents (e.g., DMF or THF) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the target compound .
    Critical factors:
  • Temperature: Elevated temperatures (>80°C) accelerate cyclization but may degrade sensitive intermediates.
  • Solvent polarity: Polar solvents enhance solubility of intermediates but may complicate purification .
    Example Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationH2SO4, 90°C, 6h6592%
AlkylationIsopropyl bromide, K2CO3, DMF, 70°C7885%

How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • 1H NMR: Key signals include:
    • Isopropyl group: δ 1.2–1.4 ppm (doublet for CH3) and δ 2.5–3.0 ppm (septet for CH) .
    • Pyrido-oxazine protons: δ 6.8–8.2 ppm (aromatic region) and δ 4.5–5.5 ppm (oxazine ring protons) .
  • 13C NMR: Carbonyl groups (C=O) appear at δ 165–175 ppm; quaternary carbons in the fused ring system at δ 120–140 ppm .
  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C in oxazine) .

What strategies optimize regioselectivity in functionalizing the pyrido-oxazine core?

Level: Advanced
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • Electron-deficient positions: Electrophilic substitutions favor the pyridine N-adjacent positions due to electron-withdrawing effects .
  • Directing groups: Temporary protecting groups (e.g., Boc) can block reactive sites during functionalization .
  • Catalytic control: Transition-metal catalysts (e.g., Pd) enable cross-coupling at specific positions (e.g., Suzuki-Miyaura for aryl additions) .
    Case Study:
    Functionalization at C-6 of the pyridine ring using Pd(OAc)2 yielded 85% selectivity vs. <10% without catalysis .

How are contradictions in biological activity data resolved for structurally analogous pyrido-oxazine derivatives?

Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability or structural nuances:

  • Assay standardization: Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to control for model-specific effects .
  • SAR analysis: Compare substituent effects (e.g., isopropyl vs. benzyl groups) on target binding using molecular docking .
    Example:
    A methyl substituent at C-3 increased IC50 by 10-fold in kinase assays due to steric hindrance, explaining divergent activity vs. unsubstituted analogs .

What are the stability considerations for storing this compound?

Level: Basic
Methodological Answer:

  • Degradation pathways: Hydrolysis of the oxazine ring under acidic/basic conditions or photooxidation of the pyridine moiety .
  • Storage:
    • Temperature: –20°C in airtight, amber vials to prevent moisture/light exposure.
    • Solvent: Stable in dry DMSO (>6 months) but degrades in aqueous buffers within weeks .

How can computational modeling predict the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Docking simulations: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) based on crystal structures (PDB IDs) .
  • MD simulations: Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., oxazine C=O with catalytic lysine) .
    Validation: Compare predicted ΔG values with experimental IC50 data to refine force field parameters .

What purification techniques are optimal for removing byproducts in large-scale synthesis?

Level: Basic
Methodological Answer:

  • Byproduct profile: Common impurities include unreacted isopropyl halide or dimerized intermediates .
  • Techniques:
    • Preparative HPLC: Effective for polar byproducts (C18 column, acetonitrile/water gradient) .
    • Crystallization: Ethanol/water mixtures yield high-purity crystals (>98%) by exploiting solubility differences .

How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?

Level: Advanced
Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Stabilize transition states via dipole interactions, accelerating SN2 reactions .
  • Protic solvents (MeOH, H2O): Solvate nucleophiles, reducing reactivity but improving selectivity for less sterically hindered sites .
    Data Example:
    Reaction in DMF achieved 90% substitution at C-5 vs. 50% in MeOH, with comparable purity .

What experimental controls are critical when assessing the compound’s cytotoxicity?

Level: Advanced
Methodological Answer:

  • Negative controls: Vehicle-only (e.g., DMSO at 0.1% v/v) to exclude solvent effects .
  • Positive controls: Reference compounds (e.g., doxorubicin for apoptosis assays) to validate assay sensitivity .
  • Dose-response curves: Use ≥6 concentrations (1 nM–100 μM) to calculate accurate IC50 values .

How can degradation products be identified and quantified during stability studies?

Level: Advanced
Methodological Answer:

  • Analytical methods:
    • LC-MS/MS: Identify hydrolyzed oxazine (m/z +18 for water addition) or oxidized pyridine (m/z +16) .
    • 1H NMR: Track disappearance of isopropyl signals or emergence of new peaks .
      Quantification: Calibrate against synthetic degradation standards for accurate mass balance .

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